molecular formula C9H9FN2 B11715569 2-(5-Fluoropyridin-3-yl)-2-methylpropanenitrile

2-(5-Fluoropyridin-3-yl)-2-methylpropanenitrile

Cat. No.: B11715569
M. Wt: 164.18 g/mol
InChI Key: PSQJZIRZFJIKBG-UHFFFAOYSA-N
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Description

2-(5-Fluoropyridin-3-yl)-2-methylpropanenitrile is a nitrile-containing compound featuring a pyridine backbone substituted with a fluorine atom at the 5-position and a branched 2-methylpropanenitrile group at the 3-position. Its molecular formula is inferred as C₉H₁₀FN₂ (pyridine ring: C₅H₄FN; 2-methylpropanenitrile: C₄H₆N). The fluorine and nitrile groups confer unique electronic and steric properties, making it a candidate for pharmaceutical or agrochemical applications. While direct synthesis data for this compound are unavailable in the provided evidence, analogous pyridine derivatives are synthesized via nucleophilic substitution or coupling reactions .

Properties

Molecular Formula

C9H9FN2

Molecular Weight

164.18 g/mol

IUPAC Name

2-(5-fluoropyridin-3-yl)-2-methylpropanenitrile

InChI

InChI=1S/C9H9FN2/c1-9(2,6-11)7-3-8(10)5-12-4-7/h3-5H,1-2H3

InChI Key

PSQJZIRZFJIKBG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)C1=CC(=CN=C1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Balz-Schiemann reaction, which involves the diazotization of 2-amino-3-methylpyridine followed by fluorination . Another method involves the use of fluorinating agents such as potassium fluoride (KF) under elevated temperatures .

Industrial Production Methods

Industrial production of fluorinated pyridines often employs scalable methods such as the use of fluorinating reagents in continuous flow reactors. This allows for better control over reaction conditions and yields. The use of environmentally benign fluorinating agents and catalysts is also a focus in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoropyridin-3-yl)-2-methylpropanenitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various alkylated or arylated derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 2-(5-Fluoropyridin-3-yl)-2-methylpropanenitrile involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can lead to the modulation of enzymatic activity or receptor binding, depending on the specific application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Variations

The following compounds share structural motifs with 2-(5-Fluoropyridin-3-yl)-2-methylpropanenitrile, enabling comparative analysis of substituent effects and applications:

Procyazine (2-((4-Chloro-6-(cyclopropylamino)-1,3,5-triazin-2-yl)amino)-2-methylpropanenitrile)
  • Molecular Formula : C₁₀H₁₃ClN₆
  • Key Features: Contains a triazine ring instead of pyridine. Substituted with chlorine and cyclopropylamino groups. Application: Herbicide, highlighting agrochemical utility .
  • Comparison :
    • The triazine core enhances stability and bioactivity in herbicidal applications, unlike the pyridine-based target compound.
    • Higher nitrogen content (6 N atoms) may increase polarity compared to the target compound.
2-(5-Fluoropyridin-3-yl)acetic Acid
  • Molecular Formula: C₇H₆FNO₂
  • Key Features :
    • Pyridine ring with 5-fluoro and acetic acid substituents.
    • Physical Properties : Boiling point = 279.1±25.0 °C; density = 1.357 g/cm³ .
  • Comparison: The carboxylic acid group increases hydrophilicity, contrasting with the lipophilic nitrile group in the target compound. Potential pharmaceutical applications due to bioisosteric replacement capabilities.
(2-Chloro-5-fluoropyridin-3-yl)methanol
  • Molecular Formula: C₆H₅ClFNO
  • Key Features :
    • Chlorine and hydroxymethyl substituents on the pyridine ring.
    • Application : Intermediate in drug synthesis .
  • Comparison :
    • The hydroxymethyl group offers reactivity for further derivatization, unlike the sterically hindered nitrile group in the target compound.
2-[3-(1-Cyano-1-methylethyl)-5-(hydroxymethyl)phenyl]-2-methylpropanenitrile
  • Molecular Formula : C₁₅H₁₇N₂O (incomplete in evidence)
  • Key Features: Phenyl ring substituted with cyano and hydroxymethyl groups. Application: High-purity specialty chemical for niche industrial uses .
  • Comparison :
    • The phenyl core may enhance aromatic stacking interactions compared to pyridine.
    • Hydroxymethyl group introduces polarity, contrasting with the fluorine’s electronegativity in the target compound.

Data Table: Comparative Analysis of Key Properties

Compound Name Molecular Formula Core Structure Key Substituents Application Notable Properties
This compound C₉H₁₀FN₂ Pyridine 5-F, 3-(2-methylpropanenitrile) Under investigation High lipophilicity, steric bulk
Procyazine C₁₀H₁₃ClN₆ Triazine Cl, cyclopropylamino Herbicide High nitrogen content, polar
2-(5-Fluoropyridin-3-yl)acetic Acid C₇H₆FNO₂ Pyridine 5-F, acetic acid Pharmaceutical Hydrophilic, acidic (pKa ~2.5)
(2-Chloro-5-fluoropyridin-3-yl)methanol C₆H₅ClFNO Pyridine 2-Cl, 5-F, hydroxymethyl Synthetic intermediate Reactive hydroxyl group

Research Findings and Trends

  • Steric Effects : The 2-methylpropanenitrile group in the target compound introduces steric hindrance, which may reduce enzymatic degradation compared to smaller substituents (e.g., hydroxymethyl or acetic acid) .
  • Bioactivity : Procyazine’s herbicidal activity suggests that nitrile-triazine hybrids are effective in agrochemistry, while pyridine-nitrite derivatives may favor pharmaceutical applications due to their modular reactivity .

Biological Activity

2-(5-Fluoropyridin-3-yl)-2-methylpropanenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and implications for therapeutic applications.

  • Molecular Formula : C₉H₈FN
  • Molecular Weight : 165.17 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase enzymes, particularly COX-1, which plays a critical role in inflammatory processes. By inhibiting COX-1, the compound may reduce the synthesis of pro-inflammatory prostaglandins, suggesting potential anti-inflammatory properties.
  • Cellular Signaling Modulation : It influences cellular pathways by modulating gene expression and signaling cascades. For example, studies indicate that it can inhibit collagen expression in fibroblasts, which may have implications for fibrotic diseases.

The biochemical properties of this compound include:

PropertyDescription
SolubilitySoluble in organic solvents; limited solubility in water
StabilityStable under standard laboratory conditions; activity may decrease over time due to degradation
Interaction with ProteinsBinds selectively to certain enzymes and receptors, modulating their activity

Cellular Effects

Research indicates that this compound exhibits various cellular effects:

  • Anti-inflammatory Effects : In vitro studies have demonstrated that it can reduce inflammatory markers and cytokine production in macrophages.
  • Fibrosis Reduction : The compound has been linked to decreased collagen production in fibroblasts, suggesting potential utility in treating fibrotic conditions.

Case Studies and Research Findings

  • In Vitro Studies : A study evaluated the effects of this compound on human fibroblast cell lines. The results indicated a significant reduction in collagen synthesis and hydroxyproline content, suggesting anti-fibrotic activity.
  • Animal Models : In animal studies, varying dosages of the compound were administered to assess its anti-inflammatory effects. Lower doses showed beneficial effects on inflammation markers without significant toxicity, while higher doses had diminishing returns on efficacy.
  • Clinical Implications : The potential application of this compound in treating inflammatory diseases such as rheumatoid arthritis and fibrosis is being explored based on its mechanism of action and cellular effects observed in preclinical studies.

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